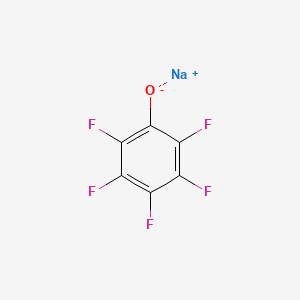![molecular formula C21H20ClN3O3 B1229671 [5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)
[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3-chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone is a member of piperazines.
Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Potential : A linear synthesis approach was employed to create a series of compounds, including those related to 5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone, showing potential as therapeutic agents. Some synthesized compounds demonstrated considerable inhibitory activity against the α-glucosidase enzyme, along with evaluations of their hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Antifungal Activity : Novel derivatives similar to the chemical structure were synthesized and showed promising effects on antifungal activity. The inclusion of certain phenyl groups was found to enhance this activity, indicating potential applications in antifungal treatments (Lv et al., 2013).
Antimicrobial Properties : Research into pyridine derivatives, closely related to the chemical structure , revealed variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Mass Spectrometric and Pyrolytic Behavior : Studies on aryl-substituted isoxazolines, which are chemically related, have been conducted to understand their behavior under mass spectrometric and pyrolytic conditions. This research could have implications for the detection and identification of such compounds in various contexts (Dallakian et al., 1998).
Enantiomerically Pure Compounds Synthesis : Research focused on synthesizing enantiomerically pure compounds, starting from similar structures, highlights the importance of such studies in the development of specific pharmaceutical agents (Zhang et al., 2014).
Isomorphous Structures Analysis : The examination of isomorphous structures related to the compound contributes to a better understanding of molecular interactions and isomorphism in crystallography (Swamy et al., 2013).
Anticancer and Antituberculosis Studies : Research involving derivatives of the compound showed significant anticancer and antituberculosis activities, indicating potential for development as therapeutic agents in these fields (Mallikarjuna et al., 2014).
Docking Studies and Crystal Structure Analysis : Docking studies and crystal structure analyses of tetrazole derivatives, similar in structure, help in understanding molecular interactions, crucial for drug design and development (Al-Hourani et al., 2015).
Molecular Interaction Studies : Research on the molecular interaction of compounds structurally similar to 5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone with cannabinoid receptors provides insights into receptor-ligand interactions, aiding in the development of targeted therapies (Shim et al., 2002).
Lone Pair-π Interaction and Halogen Bonding in Crystal Packing : The investigation of lone pair-π interactions and halogen bonding in the crystal packing of derivatives informs our understanding of non-covalent interactions in supramolecular architectures, which is significant in pharmaceutical formulation and material science (Sharma et al., 2019).
Propiedades
Nombre del producto |
[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone |
|---|---|
Fórmula molecular |
C21H20ClN3O3 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-8-3-2-7-18(19)24-9-11-25(12-10-24)21(26)17-14-20(28-23-17)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
Clave InChI |
QLKGVECXEKDGRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



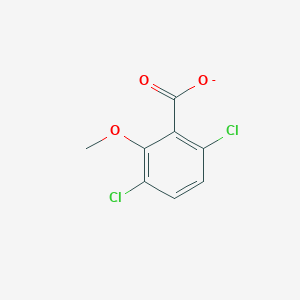


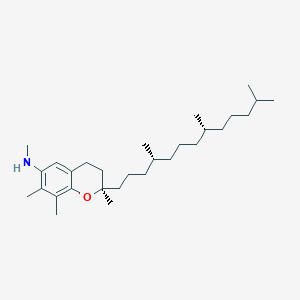
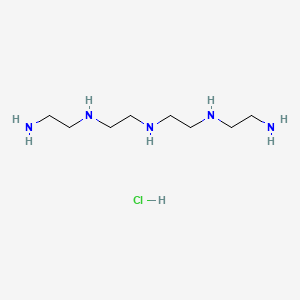
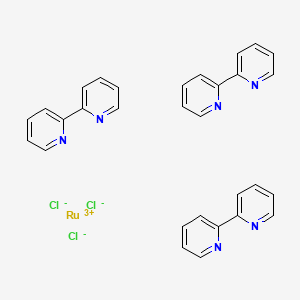

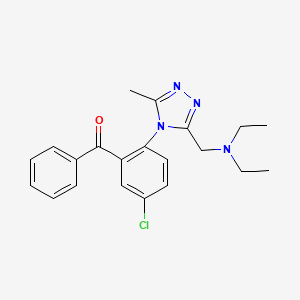


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)
![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)
![1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1229611.png)
